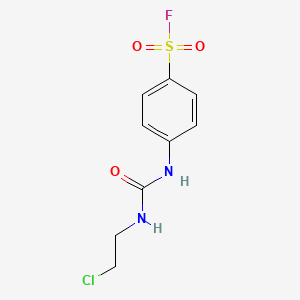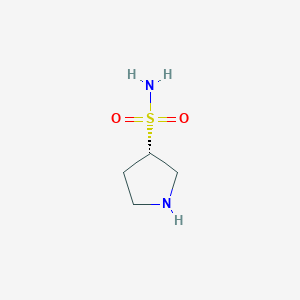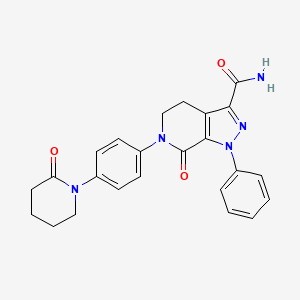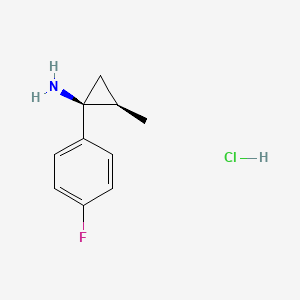![molecular formula C22H33N3O4 B13349556 9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.6]dodecane-4,9-dicarboxylate](/img/structure/B13349556.png)
9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.6]dodecane-4,9-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.6]dodecane-4,9-dicarboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a triazaspiro ring system, which is a bicyclic structure containing nitrogen atoms. The compound’s molecular formula is C21H31N3O4, and it has a molecular weight of 389.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.6]dodecane-4,9-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzylamine with tert-butyl isocyanide and a suitable diacid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.6]dodecane-4,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.6]dodecane-4,9-dicarboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.6]dodecane-4,9-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl 9-tert-butyl 1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate: Similar structure but with a different ring size.
4-tert-Butylbenzaldehyde: Contains the tert-butyl group but lacks the triazaspiro ring system.
Uniqueness
9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.6]dodecane-4,9-dicarboxylate is unique due to its specific triazaspiro ring system and the presence of both benzyl and tert-butyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C22H33N3O4 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
10-O-benzyl 4-O-tert-butyl 1,4,10-triazaspiro[5.6]dodecane-4,10-dicarboxylate |
InChI |
InChI=1S/C22H33N3O4/c1-21(2,3)29-20(27)25-15-12-23-22(17-25)10-7-13-24(14-11-22)19(26)28-16-18-8-5-4-6-9-18/h4-6,8-9,23H,7,10-17H2,1-3H3 |
InChI Key |
KMSUUURLBMUGNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2(C1)CCCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


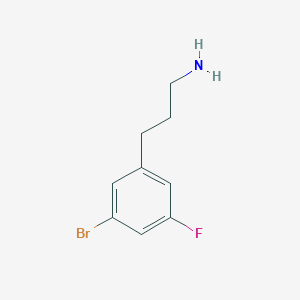
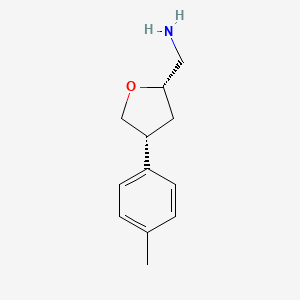
![6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349483.png)
![10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole](/img/structure/B13349491.png)
![3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B13349493.png)
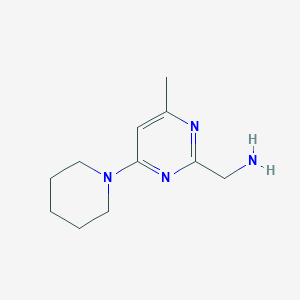
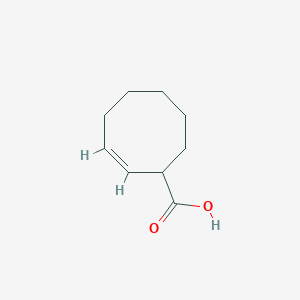
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13349508.png)

![2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13349517.png)
